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Compound of Interest

Compound Name: C.I. Direct orange 102

Cat. No.: B1607268 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract
C.I. 29156, commonly known as Mordant Brown 33, is a monoazo dye with significant

applications in the textile and leather industries. Its synthesis is a classic example of diazo

coupling, a cornerstone of industrial organic chemistry. This technical guide provides a

comprehensive overview of the synthesis pathway of C.I. 29156, including its chemical

properties, a representative experimental protocol, and a discussion of the underlying reaction

mechanisms. The information presented herein is intended to serve as a valuable resource for

professionals in chemical research and development.

Chemical and Physical Properties
C.I. 29156 is a yellow-brown powder with good solubility in water and ethanol.[1] Key

identifying information and physical properties are summarized in the table below.
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Property Value Reference

Common Name
Mordant Brown 33, Acid

Mordant Brown RH
[1]

C.I. Name C.I. 29156

CAS Number 3618-62-0 [1]

Molecular Formula C₁₂H₁₀N₅NaO₆S [1]

Molecular Weight 375.29 g/mol [1]

Appearance Yellow-brown powder [1]

Solubility

Soluble in water (100 g/L at

80°C) and ethanol. Slightly

soluble in acetone. Insoluble in

other organic solvents.

[1]

UV-Vis λmax (50% Ethanol)

438 nm (cationic), 453 nm

(neutral), 410/475 nm (di-

anionic)

Synthesis Pathway Overview
The synthesis of C.I. 29156 is a two-step process. The first step involves the diazotization of 2-

amino-4-nitrophenol. The resulting diazonium salt is then coupled with 2,4-

diaminobenzenesulfonic acid in the second step to form the final azo dye.
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Synthesis Pathway of C.I. 29156

Step 1: Diazotization

Step 2: Azo Coupling

2-Amino-4-nitrophenol

Diazonium Salt

NaNO₂, HCl
0-5 °C

C.I. 29156

Coupling

2,4-Diaminobenzenesulfonic acid

Click to download full resolution via product page

Caption: Overall synthesis pathway of C.I. 29156.

Experimental Protocol
Disclaimer: A detailed, publicly available experimental protocol for the synthesis of C.I. 29156 is

not readily found in scientific literature or patents. The following protocol is a representative

procedure based on the general principles of diazotization and azo coupling reactions and the

reported raw material consumption for this class of dyes.

Materials and Reagents
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Reagent Molar Mass ( g/mol )

2-Amino-4-nitrophenol 154.12

Sodium Nitrite (NaNO₂) 69.00

Hydrochloric Acid (HCl, 37%) 36.46

2,4-Diaminobenzenesulfonic acid 188.19

Sodium Carbonate (Na₂CO₃) 105.99

Sodium Chloride (NaCl) 58.44

Step-by-Step Procedure
Step 1: Diazotization of 2-Amino-4-nitrophenol

In a jacketed glass reactor, prepare a suspension of 2-amino-4-nitrophenol in water.

Cool the suspension to 0-5°C using a circulating chiller.

Slowly add concentrated hydrochloric acid while maintaining the temperature below 5°C.

Prepare a solution of sodium nitrite in water.

Add the sodium nitrite solution dropwise to the suspension of 2-amino-4-nitrophenol

hydrochloride over a period of 30-60 minutes, ensuring the temperature does not exceed

5°C.

Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The

completion of the reaction can be monitored by testing for the absence of nitrous acid using

starch-iodide paper.

Step 2: Azo Coupling

In a separate reactor, dissolve 2,4-diaminobenzenesulfonic acid in water with the aid of

sodium carbonate to form a soluble salt.

Cool the solution of the coupling component to 5-10°C.
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Slowly add the previously prepared diazonium salt solution to the solution of the coupling

component.

Maintain the pH of the reaction mixture between 8-9 by the controlled addition of a sodium

carbonate solution.

Continue stirring the reaction mixture for 2-4 hours, allowing the temperature to slowly rise to

room temperature.

The completion of the coupling reaction is indicated by the absence of the diazonium salt,

which can be tested for using a coupling component solution (e.g., alkaline beta-naphthol

solution).

Step 3: Isolation and Purification

Once the coupling is complete, the dye is precipitated from the solution by the addition of

sodium chloride ("salting out").

The precipitated dye is collected by filtration.

The filter cake is washed with a brine solution to remove impurities.

The purified dye is then dried in an oven at a controlled temperature.
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Experimental Workflow for C.I. 29156 Synthesis

Diazotization

Azo Coupling

Workup

Suspend 2-amino-4-nitrophenol in water

Cool to 0-5°C

Add HCl

Add NaNO₂ solution dropwise

Stir for 30 min

Add diazonium salt solution

Diazonium Salt Solution

Dissolve 2,4-diaminobenzenesulfonic acid in aqueous Na₂CO₃

Cool to 5-10°C

Maintain pH 8-9

Stir for 2-4 hours

Salt out the dye with NaCl

Filter the precipitate

Wash with brine

Dry the final product

Click to download full resolution via product page

Caption: A generalized experimental workflow for the synthesis of C.I. 29156.
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Reaction Mechanisms
The synthesis of C.I. 29156 involves two fundamental reactions in organic chemistry:

diazotization and electrophilic aromatic substitution (azo coupling).

Diazotization Mechanism
The diazotization reaction begins with the formation of nitrous acid from sodium nitrite and a

strong acid, typically hydrochloric acid. The nitrous acid is then protonated and loses water to

form the highly electrophilic nitrosonium ion (N=O⁺). The amino group of 2-amino-4-nitrophenol

then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the

elimination of a water molecule lead to the formation of the stable diazonium salt.

Mechanism of Diazotization

NaNO₂ + HCl HNO₂ + NaCl HNO₂ + H⁺ H₂O⁺-N=O N=O⁺ (Nitrosonium ion) + H₂O Ar-NH₂ Ar-NH₂⁺-N=O
+ N=O⁺

Ar-N=N-OH
- H⁺, + H⁺, - H₂O

Ar-N₂⁺ (Diazonium ion)
+ H⁺, - H₂O

Click to download full resolution via product page

Caption: Generalized mechanism of the diazotization of an aromatic amine.

Azo Coupling Mechanism
The azo coupling reaction is an electrophilic aromatic substitution. The diazonium ion, being a

weak electrophile, attacks the electron-rich aromatic ring of the coupling component, 2,4-

diaminobenzenesulfonic acid. The amino and hydroxyl groups of the coupling agent are strong

activating groups, directing the substitution to the ortho or para position. In this specific

synthesis, the coupling occurs at the position ortho to one of the amino groups and para to the

other. The reaction proceeds through a sigma complex intermediate, which then loses a proton

to restore aromaticity and form the final azo compound.

Mechanism of Azo Coupling

Ar-N₂⁺ (Diazonium ion) Sigma Complex
+ Coupling Agent

Azo Dye
- H⁺

Click to download full resolution via product page
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Caption: Generalized mechanism of the azo coupling reaction.

Quantitative Data
Detailed quantitative data such as reaction yield and purity for the synthesis of C.I. 29156 are

not readily available in the public domain. Industrial production processes are often proprietary.

However, a list of raw material consumption per metric ton of product has been reported, which

can provide insight into the stoichiometry and efficiency of an industrial-scale process.

Raw Material Consumption ( kg/ton of product)

m-Diaminobenzenesulfonic acid (100%)* 340

4-Nitro-2-aminophenol (100%) 240

Hydrochloric acid (31%) 260

Sodium nitrite (98%) 125

Soda ash (industrial) 30

Ammonium sulfate 30

Disodium hydrogen phosphate 6

Refined salt 1050

Taikao oil 5

*Note: The source lists m-diaminobenzenesulfonic acid, which is an isomer of the expected

2,4-diaminobenzenesulfonic acid. This may be an error in the source data or reflect a specific

industrial process.

Conclusion
The synthesis of C.I. 29156 is a well-established process rooted in the fundamental principles

of aromatic chemistry. While specific, detailed experimental protocols and quantitative

performance metrics are not widely published, a comprehensive understanding of the synthesis

pathway and reaction mechanisms can be achieved through the analysis of available chemical

literature. This guide provides a foundational understanding for researchers and professionals

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1607268?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


working with azo dyes and their synthesis. Further process optimization and detailed analytical

characterization would be necessary for any laboratory- or pilot-scale synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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